Home > Products > Screening Compounds P55758 > N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine -

N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-10932741
CAS Number:
Molecular Formula: C21H31N5O2
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolo-pyrimidines. This compound exhibits significant potential in medicinal chemistry, particularly as a pharmacological agent due to its structural features that allow for various biological interactions. The compound's unique structure incorporates a pyrimidine core fused with a pyrrole ring, along with additional substituents that enhance its biological activity.

Source

The compound is synthesized through various chemical methodologies that involve multiple reaction steps. Research articles and patents provide insights into its synthesis and applications, highlighting its potential therapeutic uses in treating diseases such as cancer and inflammatory disorders.

Classification

This compound can be classified under the following categories:

  • Chemical Class: Pyrrolo-pyrimidines
  • Functional Groups: Amine, morpholine, tetrahydropyran
  • Therapeutic Category: Potential anticancer and anti-inflammatory agents
Synthesis Analysis

Methods

The synthesis of N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves several key steps:

  1. Formation of the Pyrimidine Core: The initial step often includes the condensation of appropriate precursors to form the pyrimidine structure.
  2. Introduction of Substituents: Subsequent reactions introduce the morpholine and tetrahydropyran groups. This can be achieved through nucleophilic substitution reactions or coupling reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products.

Technical Details

The synthesis may require specific reagents such as amines, aldehydes, and solvents (e.g., dimethylformamide) under controlled conditions (temperature and time) to ensure high yield and purity of the final product. Detailed reaction conditions, including molar ratios and reaction times, are crucial for optimizing the synthesis.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: Approximately 398.52 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically ranges around 200–220 °C.
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks in NMR spectra provide insights into the hydrogen and carbon environments within the molecule.
Chemical Reactions Analysis

Reactions

N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can participate in various chemical reactions including:

  1. Substitution Reactions: The amine group can undergo nucleophilic substitution with electrophiles.
  2. Condensation Reactions: The presence of reactive groups allows for condensation with carbonyl compounds to form imines or amines.
  3. Cyclization Reactions: Potential cyclization leading to more complex heterocycles can occur under specific conditions.

Technical Details

The efficiency and selectivity of these reactions depend on factors such as solvent choice, temperature, and catalyst presence. Detailed mechanistic studies may be conducted using spectroscopic methods to elucidate reaction pathways.

Mechanism of Action

Process

The mechanism of action for N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.

Data

Research indicates that compounds within this class may act as inhibitors for certain kinases or enzymes associated with tumor growth or inflammation. For instance, they may exhibit ATP competitive inhibition properties which are critical for their therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide; insoluble in nonpolar solvents.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: The amine group is reactive towards electrophiles; potential for forming salts with acids.

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of the compound.

Applications

N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific uses:

  1. Pharmaceutical Development: Investigated as a lead compound for developing new anticancer drugs due to its ability to inhibit specific kinases.
  2. Biochemical Research: Utilized in studies related to cell signaling pathways and enzyme inhibition.
  3. Potential Therapeutic Agent: Explored for applications in treating inflammatory diseases due to its pharmacological profile.
Rational Design and Fragment-Based Discovery of Pyrrolopyrimidine Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful methodology for identifying novel chemical scaffolds targeting biologically relevant macromolecules. In the development of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, this approach proved particularly valuable for addressing the challenging ATP-binding site while achieving kinase selectivity. The discovery pathway leading to N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (designated AZ1495 or IRAK4-IN-3) exemplifies the strategic application of structural biology and medicinal chemistry in kinase inhibitor optimization [2] [6].

Fragment Screening Strategies for Kinase Inhibitor Identification

The initial discovery phase focused on identifying core structures capable of interacting with the unique hinge region of IRAK4's ATP-binding site. Researchers employed X-ray crystallographic screening of fragment libraries, identifying tricyclic pyrrolopyrimidine scaffolds as promising starting points due to their ability to form key hydrogen bonding interactions with the kinase hinge region. The prototype compound (designated 1 in published studies) demonstrated moderate IRAK4 inhibition (IC₅₀ ≈ 100 nM) but served as a critical structural template for optimization [6].

Fragment screening revealed two essential pharmacophoric elements within the pyrrolo[2,3-d]pyrimidine core:

  • Hinge-binding motif: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring formed crucial hydrogen bonds with backbone amides in the hinge region (residues Ala42 and Met42)
  • Vector orientation: The C5 position provided an optimal vector for accessing hydrophobic regions adjacent to the ATP-binding site
  • Solvent-exposed region: The C4 amine position offered synthetic flexibility for modulating physicochemical properties while interacting with solvent-accessible areas [6]

Table 1: Key Fragment Screening Hits for IRAK4 Inhibition

Fragment CoreIRAK4 IC₅₀ (μM)Selectivity IndexCritical Interactions Identified
Pyrrolo[2,3-d]pyrimidine0.1>100-fold vs. IRAK1Hinge H-bonds, C5 hydrophobic vector
Azaindole1.220-foldShallow hinge interaction
Indazole5.8LimitedSuboptimal vector orientation
Aminopyrimidine0.850-foldFlexible linker requirement

Crystallographic analysis revealed that the pyrrolopyrimidine core established a canonical hinge-binding motif through N1 and the C2-amino group, forming hydrogen bonds with the backbone of Ala42. This binding mode positioned the C5 substituent toward a hydrophobic region I, while the C4-amine pointed toward solvent-accessible regions, enabling functionalization to improve drug-like properties [6].

Structural Optimization of ATP-Binding Domain-Targeting Motifs

The initial fragment hit underwent systematic optimization focused on two key positions: the C4-amine substituent and the C5 hydrophobic moiety. The morpholinocyclohexylamine moiety at C4 emerged as a critical optimization point that significantly enhanced both potency and kinase selectivity:

  • Stereochemical optimization: The trans-configured cyclohexyl linkage proved essential for optimal binding, with the cis isomer showing >10-fold reduction in potency due to improper vector alignment with a solvent-exposed region
  • Hydrogen-bond network: The morpholine oxygen served as a hydrogen bond acceptor that interacted with water molecules at the protein-solvent interface, improving binding affinity without increasing molecular weight excessively
  • Solubilization enhancement: The basic morpholine nitrogen (pKₐ ≈ 7.5) contributed to improved aqueous solubility at physiological pH, addressing a common limitation of kinase inhibitors [2] [6]

Physicochemical profiling revealed that the trans-4-morpholinocyclohexylamine substituent optimally balanced membrane permeability and solubility. This moiety maintained moderate lipophilicity (cLogP ≈ 2.8) while providing sufficient polarity (PSA ≈ 70 Ų) to ensure favorable dissolution properties, evidenced by solubility measurements in aqueous buffer (pH 7.4) of >50 μg/mL [2].

Table 2: Impact of C4-Amine Substitutions on Inhibitor Properties

C4-Amine SubstituentIRAK4 IC₅₀ (nM)Solubility (μg/mL)Microsomal Stability (HLM, % remaining)
trans-4-Morpholinocyclohexyl55275
cis-4-Morpholinocyclohexyl654870
4-Piperidinyl122865
4-(Dimethylamino)piperidinyl88560
Benzylamine320845

The synthetic route to the optimized inhibitor featured a palladium-catalyzed cross-coupling at the C5 position followed by nucleophilic aromatic substitution at C4. This sequence allowed efficient exploration of structure-activity relationships at both positions, enabling rapid analog synthesis for biological evaluation [1] [6].

Role of Tetrahydro-2H-pyran-4-yl in Conformational Restriction

The tetrahydro-2H-pyran-4-yl (THP) moiety at C5 emerged as a critical structural element responsible for significant potency enhancement. X-ray crystallographic studies of inhibitor-IRAK4 complexes revealed that this substituent perfectly occupied a hydrophobic enclosure formed by Leu33, Val36, Leu48, and Ala50:

  • Stereoelectronic optimization: The THP oxygen atom adopted an orientation that positioned its lone pairs away from hydrophobic residues, minimizing desolvation penalties while maintaining optimal electron distribution
  • Conformational restriction: The tetrahydropyran ring existed predominantly in a chair conformation that perfectly matched the contour of the hydrophobic pocket, reducing the entropic penalty upon binding
  • Vector alignment: The C4-CH₂ vector of the THP group extended toward a narrow hydrophobic tunnel inaccessible to bulkier substituents, explaining the superiority of THP over larger aromatic groups [2] [6]

Comparative structure-activity relationship (SAR) studies demonstrated the critical nature of the THP moiety. Replacement with alternative hydrophobic groups consistently diminished potency and selectivity:

  • Cyclohexyl analog: 5-fold reduced potency due to unfavorable hydrophobic contact and increased desolvation energy
  • Tetrahydropyran-3-yl: Complete loss of activity (IC₅₀ > 1000 nM) resulting from steric clash with Leu48
  • Phenyl substituent: 100-fold reduction in binding affinity due to suboptimal shape complementarity and increased polar surface area [6]

The THP moiety contributed significantly to metabolic stability by protecting the adjacent pyrrole carbon from oxidative metabolism. Rat and dog pharmacokinetic studies demonstrated superior stability of the THP-containing compound compared to aliphatic analogs, with hepatic clearance rates reduced by 40-60% [2].

Table 3: Comparative Analysis of C5 Substituents on Inhibitor Properties

C5 SubstituentIRAK4 IC₅₀ (nM)IRAK1 IC₅₀ (nM)Selectivity Ratio (IRAK1/IRAK4)logD₇.₄
Tetrahydro-2H-pyran-4-yl5234.61.8
Cyclohexyl251154.62.5
Tetrahydrofuran-3-yl1205204.31.2
Phenyl500>1000>22.9
Cyclopropyl452104.71.5

Molecular dynamics simulations revealed that the THP moiety significantly reduced protein-ligand complex flexibility, particularly stabilizing the glycine-rich loop (residues 28-34) and the activation loop (residues 190-210). This stabilization translated to prolonged residence time (τ ≈ 45 minutes) compared to flexible alkyl chains (τ < 5 minutes), potentially enhancing cellular efficacy [6].

The strategic incorporation of the THP moiety exemplifies how three-dimensional structural complementarity surpasses simple hydrophobicity in optimizing kinase inhibitors. This approach achieved sub-nanomolar biochemical potency (Kd = 0.7 nM) while maintaining favorable physicochemical properties critical for in vivo efficacy in DLBCL models [2] [6].

Properties

Product Name

N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C21H31N5O2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25)

InChI Key

DJVYXMINSBMUHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.